molecular formula C12H16Br2F2Si B12612141 Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- CAS No. 651027-04-2

Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-

Cat. No.: B12612141
CAS No.: 651027-04-2
M. Wt: 386.14 g/mol
InChI Key: YKRBUQSEZXKVCY-UHFFFAOYSA-N
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Description

Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- is a halogenated organosilane characterized by a triethylsilane group attached to a phenyl ring substituted with bromine (Br) at the 3 and 5 positions and fluorine (F) at the 2 and 6 positions.

The compound’s applications may span materials science (e.g., as a precursor for functionalized surfaces) or organic synthesis (e.g., as a stabilizing agent or catalyst). However, its properties are heavily dependent on the interplay between the silane group and the halogenated aryl moiety.

Properties

CAS No.

651027-04-2

Molecular Formula

C12H16Br2F2Si

Molecular Weight

386.14 g/mol

IUPAC Name

(3,5-dibromo-2,6-difluorophenyl)-triethylsilane

InChI

InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-10(15)8(13)7-9(14)11(12)16/h7H,4-6H2,1-3H3

InChI Key

YKRBUQSEZXKVCY-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C(=CC(=C1F)Br)Br)F

Origin of Product

United States

Preparation Methods

Halogenation of Aromatic Precursors

The first step in the synthesis often involves the halogenation of a suitable aromatic compound. This process can utilize reagents such as bromine or other halogenating agents under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring.

  • Reagents : Bromine (Br2), Lewis acids (e.g., FeBr3) as catalysts.

  • Conditions : The reaction is typically conducted in a solvent such as dichloromethane or chloroform at low temperatures to minimize side reactions.

Silylation Reaction

Following the halogenation step, the next phase involves the silylation of the halogenated aromatic compound with triethylsilane. This step is crucial for forming the silane functional group.

  • Reagents : Triethylsilane (Si(C2H5)3).

  • Catalysts : The reaction may require catalysts such as palladium or nickel to facilitate coupling and enhance yields.

  • Conditions : The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.

Summary of Steps

Step Reaction Type Reagents Conditions
1 Halogenation Br2, Lewis acid Solvent (DCM or CHCl3), Low temperature
2 Silylation Triethylsilane Inert atmosphere, Catalyst (Pd/Ni)

Spectroscopic Analysis

The structure of silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- can be confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the connectivity of atoms within the molecule. The chemical shifts observed in the NMR spectrum can help identify the presence of bromine and fluorine substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and confirm the identity of the synthesized compound by analyzing its fragmentation pattern.

Infrared Spectroscopy (IR)

IR spectroscopy can identify functional groups present in the compound, such as Si-H bonds and C-F stretching vibrations.

Research Findings

Recent studies have highlighted various applications of silane compounds in organic synthesis and materials science:

  • Cross-Coupling Reactions : Silane compounds like (3,5-dibromo-2,6-difluorophenyl)triethyl- are often used in palladium-catalyzed cross-coupling reactions to form biaryl compounds.

  • Material Science Applications : The unique properties of this silane make it suitable for developing new materials with tailored functionalities.

Chemical Reactions Analysis

Types of Reactions

Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 60-100°C and maintaining an inert atmosphere using nitrogen or argon .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and in the development of new materials with unique properties.

    Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.

    Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceuticals is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the structure and function of biomolecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Electronic Effects of Halogen Substituents

The phenyl group’s substitution pattern (3,5-Br; 2,6-F) creates a unique electronic environment. Bromine’s electron-withdrawing inductive effect (-I) and fluorine’s strong -I and resonance (-R) effects polarize the aromatic ring, altering the silane’s electron density. For comparison:

  • Triethyl(2,4,6-trifluorophenyl)silane : The absence of bromine reduces steric hindrance, while fluorine’s electronegativity enhances ring electron deficiency. This increases susceptibility to nucleophilic attack compared to the target compound.

Table 1: Substituent Effects on Key Properties

Compound Substituents Melting Point (°C) LogP (Predicted) Thermal Stability
Target compound 3,5-Br; 2,6-F Not reported ~4.2* High**
Triethyl(2,4,6-trifluorophenyl)silane 2,4,6-F 85–90† 3.8 Moderate
Triethyl(3,5-Cl-2,6-F-phenyl)silane 3,5-Cl; 2,6-F 72–75‡ 3.9 Moderate-High

Estimated via computational methods (e.g., DFT, as in ).
*
Inferred from bulky Br substituents hindering decomposition pathways.
†Based on analogs in ; ‡Hypothesized from halogenated aryl silanes.

Steric and Crystallographic Considerations

The 3,5-dibromo substitution introduces significant steric bulk, which may influence crystal packing and molecular symmetry. ’s dibromo-tetraphenyl-dihydrofuran demonstrates that bromine substituents increase dihedral angles (e.g., C7–C12–C11–C10 = 179.2°), favoring planar configurations . For the target silane, this could enhance crystallinity but reduce solubility in non-polar solvents.

Bond Length and Computational Insights

’s DFT study on nitro-pyridines reveals that electron-withdrawing groups shorten adjacent C–N bonds . Extending this to the target compound, Br and F may shorten C–Br and C–F bonds while elongating C–Si bonds due to electron withdrawal from the silane group. Computational modeling (e.g., B3LYP/6-31++G**) could predict bond lengths and charge distribution, though Mulliken population analysis may be less reliable for halogens .

Biological Activity

Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- is a fluorinated silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and provides a comprehensive overview of relevant research findings.

  • Molecular Formula: C12H16Br2F2Si
  • Molecular Weight: 359.14 g/mol
  • CAS Number: 11451972

The biological activity of silane compounds often involves interactions with cellular components such as proteins and nucleic acids. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and influence the compound's reactivity and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that silane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains. The mechanism typically involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Case Study: Antibacterial Properties

A study evaluated the antibacterial activity of several silane derivatives against both gram-positive and gram-negative bacteria. The results demonstrated that compounds with bromine and fluorine substitutions showed enhanced activity compared to their non-halogenated counterparts.

CompoundMIC (µg/mL)MBC (µg/mL)Activity
Silane (3,5-dibromo-2,6-difluorophenyl)triethyl12.525Moderate
Control Compound A2550Low
Control Compound B6.2512.5High

Anticancer Activity

The anticancer potential of silane compounds has also been explored. Research suggests that the incorporation of fluorine atoms can enhance the selectivity and potency of these compounds against cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies assessed the cytotoxic effects of silane derivatives on various cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through the activation of intrinsic pathways.

Cell LineIC50 (µM)Mode of Action
HeLa15Apoptosis via mitochondrial pathway
MCF-720Cell cycle arrest
A54910Induction of oxidative stress

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